N-(2-(4-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(4-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound characterized by a unique molecular structure that incorporates a blend of diverse chemical groups. This compound finds relevance in various scientific research applications due to its potent bioactivity and versatile chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Thiophene derivatives, another structural component of the compound, have also shown a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For example, some indole derivatives have been reported to inhibit influenza A , while others have shown inhibitory activity against Coxsackie B4 virus .
Result of Action
For instance, some indole derivatives have shown anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The general synthetic route includes the following steps:
Preparation of Thiophene-2-yl Substituted Pyrazole: This is achieved through the cyclization of a hydrazine derivative with a thiophene-2-carboxaldehyde under acidic or basic conditions.
Acylation Reaction: The pyrazole derivative undergoes an acylation reaction with an appropriate acyl chloride or anhydride to introduce the pyrazole-5-carbonyl group.
Piperazine Coupling: The acylated pyrazole is then coupled with a piperazine derivative using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to form the piperazinyl-ethyl intermediate.
Benzo[d][1,3]dioxole Carboxamide Formation: The final step involves the formation of the benzo[d][1,3]dioxole-5-carboxamide through amidation, typically under mild heating and using an appropriate amine derivative.
Industrial Production Methods: Industrial production methods for this compound focus on scalability and cost-effectiveness. Typically, continuous flow reactors are utilized to streamline the synthesis process, minimizing reaction time and improving yield. Optimized reaction conditions, such as controlled temperature and solvent selection, are critical in enhancing the efficiency of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions particularly on the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reductive reactions can target the carbonyl groups, converting them to alcohols under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution, introducing various functional groups.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) serve as reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products: The products formed from these reactions vary depending on the conditions:
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
N-(2-(4-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is employed extensively in scientific research due to its versatile bioactivity:
Chemistry: Used as a precursor for further chemical synthesis and as a reagent in organic transformations.
Biology: Serves as a probe to study biological pathways and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of novel materials and in the pharmaceutical manufacturing process.
Comparison with Similar Compounds
When compared with similar compounds, such as N-(2-(4-(3-pyridin-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide or N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, this compound stands out due to its unique thiophene ring. The thiophene ring imparts distinct electronic and steric properties, influencing the compound’s reactivity and binding affinity. This uniqueness often translates to superior bioactivity in specific applications, making it a valuable candidate for research and development.
Similar compounds include:
N-(2-(4-(3-pyridin-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
N-(2-(4-(3-(furan-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
N-(2-(4-(3-(thiophen-3-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Hope you find this deep dive into the fascinating world of N-(2-(4-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide as intriguing as I do. What do you find most interesting about it?
Properties
IUPAC Name |
N-[2-[4-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4S/c28-21(15-3-4-18-19(12-15)31-14-30-18)23-5-6-26-7-9-27(10-8-26)22(29)17-13-16(24-25-17)20-2-1-11-32-20/h1-4,11-13H,5-10,14H2,(H,23,28)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSANEAYUIYWTDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=NNC(=C4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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